molecular formula C9H6FN3O B1398565 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 1240596-22-8

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No. B1398565
M. Wt: 191.16 g/mol
InChI Key: BJOCYMYWLSJILM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-FPP or similar compounds involves various chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . A method was also developed for the synthesis of 4-substituted 5-fluoro-2-aminopyrimidines .


Molecular Structure Analysis

The molecular structure of 5-FPP is characterized by the presence of a pyrimidine ring substituted with a fluorine atom at the 5th position and a pyridin-2-yl group at the 2nd position. The optimal structure of the pyridine group was found to be 5-CF3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-FPP or similar compounds are complex and involve multiple steps. For example, the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives involved various chemical reactions . Another study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-FPP include a molecular formula of C9H6FN3O and a molecular weight of 191.16 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Process Development in Pharmaceutical Synthesis

  • Voriconazole Synthesis : A study described the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, where 5-fluoropyrimidine derivatives are used as key intermediates. The process involved diastereoselective reactions and diastereomeric salt resolutions, showcasing the critical role of fluorinated pyrimidines in achieving the desired stereochemistry (Butters et al., 2001).

Anticancer and Antimicrobial Applications

  • GABA A Modulator Synthesis : Another research effort detailed the synthesis of a GABA A alpha2,3-selective allosteric modulator, demonstrating the utility of fluoropyrimidine derivatives in developing compounds with potential neurological applications (Jensen et al., 2005).
  • Biotransformation of β-Secretase Inhibitors : A study on the biotransformation of β-secretase inhibitors, which are critical for Alzheimer's disease treatment, highlighted the metabolic pathways involving fluoropyrimidine rings. This underscores the importance of such compounds in understanding drug metabolism and designing more effective therapeutics (Lindgren et al., 2013).

Material Science and Chemical Synthesis

  • Sky-Blue-Emitting OLEDs : Fluorinated pyrimidine derivatives were used in the synthesis of sky-blue-emitting Ir(III) phosphors, demonstrating their potential in creating advanced material for organic light-emitting diodes (OLEDs). This application showcases the versatility of fluoropyrimidines beyond pharmaceuticals, extending into the domain of materials science (Chang et al., 2013).

Future Directions

The future directions for the research and development of 5-FPP and similar compounds could involve further exploration of their biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Another study reported that certain pyrimidine derivatives exhibited higher antifungal activity against Phomopsis sp . These findings suggest potential future directions for the development of novel drugs based on 5-FPP and similar compounds.

properties

IUPAC Name

5-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOCYMYWLSJILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724425
Record name 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol

CAS RN

1240596-22-8
Record name 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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